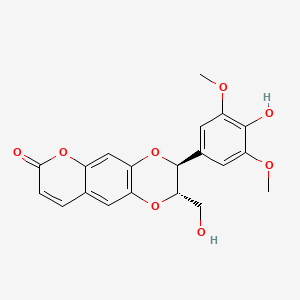

(S)-Moluccanin

Übersicht

Beschreibung

Vorbereitungsmethoden

(S)-Moluccanin is typically isolated from natural sources, specifically from Aleurites moluccana. The extraction process involves using solvents like ethanol to obtain the compound from the plant material .

Analyse Chemischer Reaktionen

(S)-Moluccanin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the coumarin and lignan moieties .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Properties

- In vitro Studies : (S)-Moluccanin has shown cytotoxic effects against several cancer cell lines. For instance, studies indicated IC50 values of 7.60 μg/ml against Raji cells and 9.31 μg/ml against HepG2 cells, suggesting strong potential as an anticancer agent .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of tumor necrosis factor secretion and other apoptotic signals .

2. Anti-inflammatory Effects

- Experimental Models : Research has demonstrated that this compound significantly reduces mechanical hypersensitivity in animal models of inflammation. In carrageenan-induced models, it inhibited hypernociceptive responses by up to 70% .

- Clinical Relevance : The anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Antibacterial Activity

- Bioactivity Tests : Extracts containing this compound have exhibited antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. Inhibition zones were measured at 12.07 mm and 12.18 mm respectively for different concentrations .

- Potential Applications : This antibacterial activity positions this compound as a potential lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Rheumatoid Arthritis

A study investigated the effects of this compound on mechanical hypersensitivity in mice models of rheumatoid arthritis. Results showed significant pain reduction, supporting its use in managing inflammatory conditions .

Case Study 2: Cancer Cell Lines

In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of moluccanin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in bacterial and viral replication . The compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of pro-inflammatory cytokines . The exact molecular targets and pathways are still under investigation, but moluccanin’s effects are believed to be mediated through its interaction with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

(S)-Moluccanin is unique among coumarinolignoids due to its specific structural features and biological activities. Similar compounds include cleomiscosin A and cleomiscosin B, which are also coumarinolignoids but differ in their specific chemical structures and biological activities . This compound’s distinct combination of coumarin and lignan moieties, along with its potent antibacterial and antiviral properties, sets it apart from other similar compounds .

Biologische Aktivität

(S)-Moluccanin, a compound derived from Sapium species, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural scaffold, which contributes to its biological efficacy. The compound has been synthesized using various methods, including stereoselective synthesis techniques that enhance its availability for research and application in medicinal chemistry .

1. Antitumor Activity

Numerous studies have highlighted the antitumor properties of this compound:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 7.60 µg/ml against Raji cells and 9.31 µg/ml against HepG2 cells .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of tumor necrosis factor pathways and modulation of apoptotic markers .

| Cell Line | IC50 (µg/ml) |

|---|---|

| Raji | 7.60 |

| HepG2 | 9.31 |

| HT29 (Colon Cancer) | 94 ± 8 |

| NCI-H460 (Lung Cancer) | 60 ± 31 |

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties :

- Inhibition of Pathogenic Bacteria : The compound shows efficacy against a range of pathogenic bacteria, contributing to its potential use in treating infectious diseases .

- Mechanism : Its antimicrobial action may be linked to the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in several studies:

- Inhibition of Inflammatory Mediators : It has been shown to inhibit the release of pro-inflammatory cytokines and reduce mechanical hypersensitivity in animal models .

- Specific Compounds : Certain metabolites derived from this compound have demonstrated up to 94% inhibition on prostaglandin E2-induced responses, indicating strong anti-inflammatory potential .

Toxicological Profile

While the biological activities are promising, the toxicological profile of this compound warrants attention:

- Toxicity Studies : In vivo studies have indicated that high doses can lead to toxicity in animal models, with LD50 values exceeding 2000 mg/kg .

- Environmental Impact : Toxicity assessments on aquatic species have shown varying degrees of toxicity based on extraction methods and concentrations used .

Case Studies and Research Findings

Recent case studies have further elucidated the biological activity of this compound:

- Ethnopharmacological Insights : Traditional uses in various cultures have prompted scientific investigations into its pharmacological efficacy, highlighting the need for continued exploration into natural product-based drug discovery .

- Research Gaps : Despite the promising findings, there is a call for more comprehensive studies focusing on the isolation and structural elucidation of active metabolites from Sapium species to fully understand their therapeutic potential .

Eigenschaften

IUPAC Name |

(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZBLJGCQTQMB-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H](OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Moluccanin and where is it found?

A1: Moluccanin is a coumarinolignoid, a type of natural product characterized by a unique structure formed by a coumarin unit linked to a phenylpropanoid unit. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), also known as "Nogueira-da-India" or "Nogueira-de-Iguape" []. This plant is traditionally used in folk medicine for various ailments, including tumors, ulcers, headaches, fevers, diarrhea, and gonorrhea [].

Q2: What is the significance of the stereoselective synthesis of Moluccanin?

A2: The first stereoselective synthesis of (7'S,8'S)-moluccanin was achieved using a versatile synthetic method that holds promise for the preparation of other linear coumarinolignoids []. This is important because the stereochemistry of natural products like Moluccanin can significantly impact their biological activity. The ability to synthesize specific stereoisomers allows for more targeted research into their potential therapeutic benefits.

Q3: Beyond Moluccanin, what is the broader significance of research on coumarinolignoids?

A3: Coumarinolignoids, including Moluccanin, are of significant interest to researchers due to their wide range of biological activities. These include hepatoprotective, antitumor, anti-inflammatory, and antioxidant properties []. The development of efficient synthetic routes, such as the one used for Moluccanin, allows for further investigation into this class of natural products and their potential applications in medicine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.